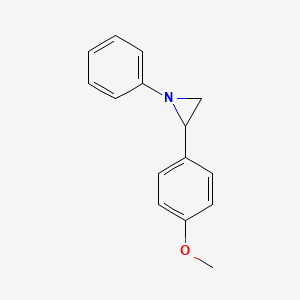
2-(4-Methoxyphenyl)-1-phenylaziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-1-phenylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to the aziridine ring. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1-phenylaziridine can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenylamine with phenylacetyl chloride to form an intermediate, which is then cyclized to produce the aziridine ring. This reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenyl)-1-phenylaziridine undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing compounds.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: The methoxy group and phenyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under conditions that favor substitution reactions.
Major Products Formed
Oxidation: Oxaziridines and other nitrogen-containing heterocycles.
Reduction: Primary or secondary amines.
Substitution: Various substituted aziridines depending on the reagents used.
科学的研究の応用
2-(4-Methoxyphenyl)-1-phenylaziridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-1-phenylaziridine involves its interaction with molecular targets such as enzymes and receptors. The strained aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
類似化合物との比較
Similar Compounds
2-(4-Methoxyphenyl)acetamide: This compound shares the methoxyphenyl group but has an acetamide functional group instead of an aziridine ring.
4-Methoxyamphetamine: Contains a methoxyphenyl group and is known for its psychoactive properties.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a methoxyphenyl group, used in the synthesis of dyes and pharmaceuticals.
Uniqueness
2-(4-Methoxyphenyl)-1-phenylaziridine is unique due to its aziridine ring, which imparts high reactivity and makes it a valuable intermediate in organic synthesis. Its strained ring structure allows for a wide range of chemical transformations, making it distinct from other similar compounds.
生物活性
2-(4-Methoxyphenyl)-1-phenylaziridine is a member of the aziridine family, characterized by its unique three-membered nitrogen-containing ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial properties and interactions with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, biological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H17N, with a molecular weight of approximately 225.29 g/mol. The presence of the methoxy group enhances its solubility and reactivity, making it an interesting target for synthetic and medicinal applications.
| Property | Value |
|---|---|
| Molecular Formula | C16H17N |
| Molecular Weight | 225.29 g/mol |
| Functional Groups | Aziridine, Methoxy |
Synthesis
The synthesis of this compound can be achieved through several methods. A notable approach involves using titanium(IV) chloride in dichloromethane to facilitate the formation from 4-methoxybenzaldehyde and phenylacetylene derivatives. This method ensures high yields and purity of the aziridine product.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further drug development. Its mechanism often involves nucleophilic attack on biological targets, leading to enzyme inhibition or modulation of receptor functions.
Enzyme Inhibition
The aziridine ring's reactivity allows it to interact with enzymes, potentially leading to inhibition or modulation of enzymatic activities. Studies have demonstrated that compounds with similar structures can effectively inhibit enzymes critical for bacterial growth and survival.
Study on Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of this compound, various concentrations were tested against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) value comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
Mechanistic Insights
Further investigations into the mechanism of action revealed that the compound's aziridine structure allows for effective interaction with nucleophilic sites in enzymes. This interaction leads to significant biological effects, including enzyme inhibition and altered metabolic pathways in target organisms .
特性
CAS番号 |
64222-54-4 |
|---|---|
分子式 |
C15H15NO |
分子量 |
225.28 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-1-phenylaziridine |
InChI |
InChI=1S/C15H15NO/c1-17-14-9-7-12(8-10-14)15-11-16(15)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 |
InChIキー |
CCHJTZMUJPTHBE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2CN2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















